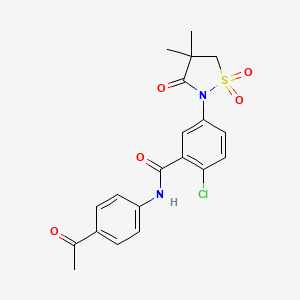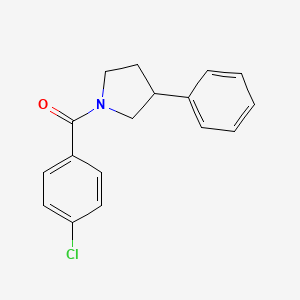![molecular formula C17H17NO2 B6525583 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate CAS No. 1007674-99-8](/img/structure/B6525583.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate is a synthetic organic compound belonging to the family of phenyl pyridines. It is a colorless crystalline solid with a molecular formula of C16H15NO2, a molecular weight of 257.30 g/mol, and a melting point of 97-99 °C. 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has a wide range of applications in scientific research, including its use as a reagent in synthesis and as an intermediate in the synthesis of pharmaceuticals. This compound has also been studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has not been fully elucidated. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are inflammatory mediators that play a role in the development of various diseases. By inhibiting the activity of this enzyme, 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate may help to reduce the symptoms of certain diseases.
Biochemical and Physiological Effects
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has been studied for its potential therapeutic applications. In animal studies, this compound has been found to reduce inflammation and to exhibit antifungal activity. In addition, it has been found to inhibit the growth of certain cancer cell lines. Further research is needed to determine the exact biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has several advantages for laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is stable and has a low melting point, making it easy to handle and store. However, this compound can be toxic in high concentrations, and its effects on humans need to be further studied.
Orientations Futures
Given the potential therapeutic applications of 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate, there are several potential future directions for research. These include further studies on the biochemical and physiological effects of this compound, as well as studies on its potential use for the treatment of various diseases. Additionally, further research is needed to determine the exact mechanism of action of this compound and to develop more efficient synthesis methods. Finally, more studies are needed to investigate the potential toxicity of this compound in humans and animals.
Méthodes De Synthèse
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate can be synthesized from 4-chloro-2-methylphenol and 2-amino-4-methylpyridine using a modified Williamson ether synthesis. This method involves the reaction of the two starting materials in the presence of a base and a catalyst to yield the desired product. The reaction is typically carried out in an aqueous medium at temperatures ranging from 60 to 100 °C.
Applications De Recherche Scientifique
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-methylpropanoate has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of pharmaceuticals and other organic compounds. It has also been used as an intermediate in the synthesis of heterocyclic compounds. In addition, this compound has been used in the synthesis of antifungal agents, anticancer agents, and other biologically active compounds.
Propriétés
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(2)17(19)20-16-10-7-14(8-11-16)6-9-15-5-3-4-12-18-15/h3-13H,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQUZWZKNJSJSJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=CC=C(C=C1)/C=C/C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl isobutyrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525501.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-1,3-benzodiazole hydrochloride](/img/structure/B6525506.png)
![ethyl 4-(2-chlorophenyl)-2-[2-(4-methylpiperazin-1-yl)acetamido]thiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6525507.png)
![6-[(2,4-dimethylphenyl)amino]-5-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525522.png)
![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)
![5-(4-ethoxyphenyl)-1,3-dimethyl-6-[(2-methylphenyl)amino]-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525531.png)

![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525545.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525565.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl pyridine-4-carboxylate](/img/structure/B6525578.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)
![3-fluoro-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6525605.png)